molecular formula C15H13ClN4S B10970103 3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole

3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole

Cat. No.: B10970103
M. Wt: 316.8 g/mol
InChI Key: PYQSTRLVZVBLRH-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a chlorophenylmethylthio group, a methyl group, and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Chlorophenylmethylthio Group: This step involves the nucleophilic substitution of a chlorophenylmethylthio group onto the triazole ring. This can be achieved using thiol reagents and chloromethyl derivatives under suitable conditions.

    Substitution with Methyl and Pyridyl Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenylmethylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, thioether derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Agrochemicals: It is explored for its use as a pesticide or herbicide, given its potential to inhibit the growth of harmful organisms.

    Materials Science: The compound is investigated for its use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds containing a thiazole ring, known for their diverse biological activities.

    Imidazoles: Heterocyclic compounds with a similar structure, used in various medicinal applications.

    Pyrazoles: Another class of heterocyclic compounds with significant pharmacological potential.

Uniqueness

3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H13ClN4S

Molecular Weight

316.8 g/mol

IUPAC Name

2-[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C15H13ClN4S/c1-20-14(13-8-4-5-9-17-13)18-19-15(20)21-10-11-6-2-3-7-12(11)16/h2-9H,10H2,1H3

InChI Key

PYQSTRLVZVBLRH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=CC=CC=N3

Origin of Product

United States

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